3-(Methylsulfonamido)benzofuran-2-carboxylicacid
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Overview
Description
3-(Methylsulfonamido)benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C10H9NO5S It is a derivative of benzofuran, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonamido)benzofuran-2-carboxylic acid typically involves the introduction of a methylsulfonamido group to a benzofuran core. One common method involves the reaction of benzofuran-2-carboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for 3-(Methylsulfonamido)benzofuran-2-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonamido)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The methylsulfonamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-(Methylsulfonamido)benzofuran-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(Methylsulfonamido)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
Benzothiophene: A sulfur-containing analog with similar properties.
Benzofuran derivatives: Various derivatives with different functional groups and biological activities.
Uniqueness
3-(Methylsulfonamido)benzofuran-2-carboxylic acid is unique due to the presence of the methylsulfonamido group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and reactivity, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C10H9NO5S |
---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
3-(methanesulfonamido)-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO5S/c1-17(14,15)11-8-6-4-2-3-5-7(6)16-9(8)10(12)13/h2-5,11H,1H3,(H,12,13) |
InChI Key |
FTAGTUPGKFMGRN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(OC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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